3,4-Dimethylquinolin-2(1h)-one
Overview
Description
Typically, quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The “3,4-Dimethyl” indicates that there are methyl groups attached to the 3rd and 4th positions of the quinoline structure. The “2(1h)-one” suggests the presence of a carbonyl group at the 2nd position .
Molecular Structure Analysis
The molecular structure would be based on the quinoline backbone, with the aforementioned substitutions. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used for structural analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-donating methyl groups and the electron-withdrawing carbonyl group. It might undergo reactions typical for quinolines, such as electrophilic substitution .Scientific Research Applications
Alzheimer's Disease Research
- Application in Alzheimer's Disease Treatment : 8-Hydroxyquinolines (8HQ), including 2-substituted 8HQs, have been proposed for treating Alzheimer's disease (AD). Specifically, a related compound, PBT2, demonstrates strong metal chaperone activity, disaggregates metal-enriched amyloid plaques, inhibits Cu/Aβ redox chemistry, and reverses the AD phenotype in transgenic animal models (Kenche et al., 2013).
Anticancer Research
- Anticancer Lead for Tumor Treatment : A derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, shows high antiproliferative activity, induces apoptosis, and disrupts tumor vasculature in in-vivo studies, representing a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
- Synthesis of Anticancer Agents : Novel derivatives of 7-amino-4-methylquinolin-2(1H)-one with anticancer activity have been synthesized, showing selective inhibition of cancer cells and potential as anti-cancerous drugs (Kubica et al., 2018).
Drug Development
- Development of Melanin-Concentrating Hormone Receptor 1 Antagonists : A derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has been discovered as a potent apoptosis inducer and anticancer clinical candidate with excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Biological and Chemical Studies
- Structural Analysis for Antimicrobial Activity : Schiff base supramolecular complexes derived from 3,4-Dimethylquinolin-2(1h)-one have been studied for their antimicrobial activity, showcasing their potential in medicinal chemistry (El-Sonbati et al., 2016).
Vasodilation Activity
- Vasodilatation Properties : Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones have been synthesized and shown to exhibit vasodilation activity, potentially useful in cardiovascular research (Zhang San-qi, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,4-dimethyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-8(2)11(13)12-10-6-4-3-5-9(7)10/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITTVGIRLCPSNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296229 | |
Record name | 3,4-dimethylquinolin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylquinolin-2(1h)-one | |
CAS RN |
17336-90-2 | |
Record name | 3,4-Dimethylcarbostyril | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-dimethylquinolin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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